4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid
Overview
Description
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid is an organic compound that features a tert-butyl(dimethyl)silyl group attached to a butanoic acid backbone. This compound is often used in organic synthesis due to its unique properties, which include stability and reactivity under specific conditions.
Mechanism of Action
Target of Action
It is known that this compound is a potential precursor to biologically active natural products like indiacen a and indiacen b . These natural products have been found to possess various biological activities, suggesting that 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid may interact with similar targets.
Mode of Action
It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
Given its role as a precursor to biologically active compounds, it is likely that it may influence the synthesis of these compounds and thus affect the associated biochemical pathways .
Pharmacokinetics
Its solubility in various solvents such as dichloromethane, chloroform, dmso, and ethyl acetate suggests that it may have good bioavailability.
Result of Action
Its role as a precursor to biologically active compounds suggests that it may contribute to the biological activities associated with these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture or water , indicating that its stability and efficacy may be affected by humidity. Furthermore, it is acid-sensitive , suggesting that its action may be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide at room temperature . The resulting silyl ether is then subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(dimethyl)silyl chloride and imidazole remains consistent, with solvents and reaction conditions optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid undergoes various chemical reactions, including:
Substitution: The silyl group can be substituted under acidic or basic conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the butanoic acid moiety.
tert-Butyldimethylsilyl chloride: Used as a reagent in the synthesis of silyl ethers.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a silyl ether group but with an aldehyde functionality.
Uniqueness
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid is unique due to its combination of a silyl ether group and a butanoic acid moiety, providing both stability and reactivity. This dual functionality makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZSPIXTLWDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988881 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69171-62-6 | |
Record name | Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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